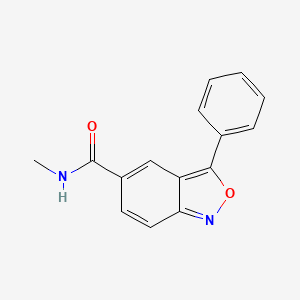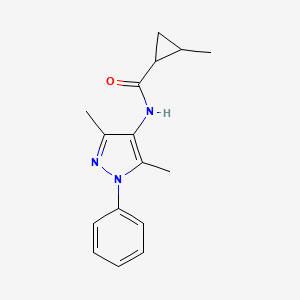![molecular formula C27H28N2O4 B7456996 N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide, also known as DAEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAEA belongs to the class of acridine derivatives and has been shown to exhibit various biochemical and physiological effects. We will also list possible future directions for the study of DAEA.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is believed to involve the intercalation of the acridine moiety into DNA, leading to the inhibition of DNA replication and transcription. N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of the caspase cascade. Further research is needed to fully elucidate the mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide.
Biochemical and Physiological Effects
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of enzyme activity. In addition, N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of novel antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide in lab experiments is its ability to intercalate into DNA, making it a useful tool for studying DNA replication and transcription. In addition, N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for various applications. However, one limitation of using N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several possible future directions for the study of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide. One area of research could focus on the development of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide-based fluorescent probes for DNA detection. Another area of research could focus on the development of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide-based antimicrobial agents. Further studies could also be conducted to fully elucidate the mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide and to explore its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide involves the condensation of 3,4-diethoxybenzaldehyde with 2-(9-acridinyl)acetic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to yield N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide. The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has been reported in several scientific publications, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has been shown to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for DNA detection. In addition, N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which play important roles in cellular processes. These properties make N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide a promising candidate for further research in the field of drug discovery and development.
Propriétés
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-3-32-24-14-13-19(17-25(24)33-4-2)15-16-28-26(30)18-29-22-11-7-5-9-20(22)27(31)21-10-6-8-12-23(21)29/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASJNXMLKYWDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)
![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)

![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
